
2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol is an organic compound characterized by the presence of two 3,4-dimethylphenyl groups attached to a butane-2,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol typically involves the reaction of 3,4-dimethylbenzaldehyde with butane-2,3-diol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of yield and purity. Microreactors and solid-supported reagents are often employed to facilitate the reaction and in-line purification processes .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
2,3-Butanediol: A simpler diol with similar hydroxyl functionality but lacking the aromatic groups.
2,3-Dimethylbutane: A hydrocarbon with a similar carbon backbone but without hydroxyl groups or aromatic rings.
Uniqueness: 2,3-Bis(3,4-dimethylphenyl)butane-2,3-diol is unique due to the presence of both hydroxyl groups and aromatic rings, which confer distinct chemical and physical properties.
Properties
CAS No. |
13131-79-8 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2,3-bis(3,4-dimethylphenyl)butane-2,3-diol |
InChI |
InChI=1S/C20H26O2/c1-13-7-9-17(11-15(13)3)19(5,21)20(6,22)18-10-8-14(2)16(4)12-18/h7-12,21-22H,1-6H3 |
InChI Key |
LXKVVKXOFKKNRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C(C)(C2=CC(=C(C=C2)C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)


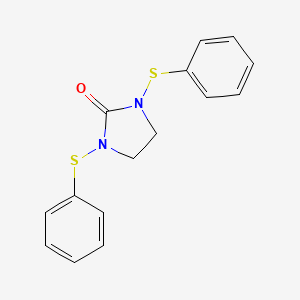
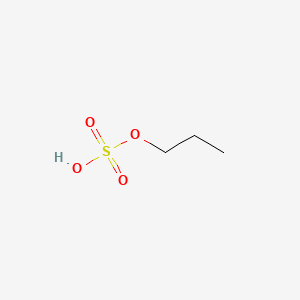
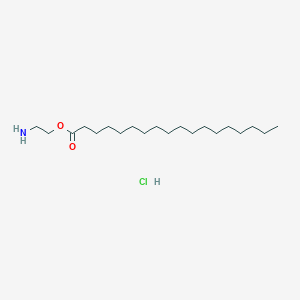

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)

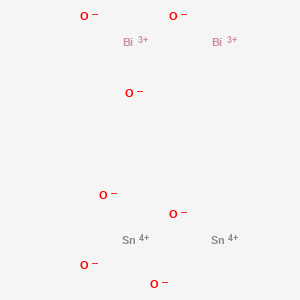

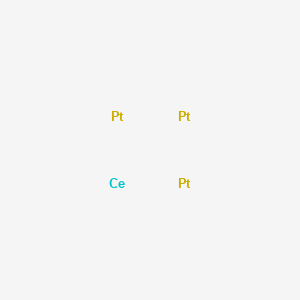
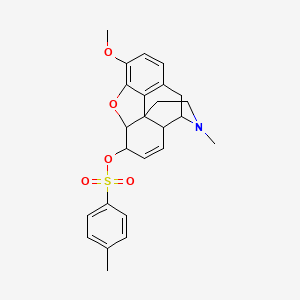
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)
